molecular formula C11H9ClO2S B1339929 6-Methylnaphthalene-2-sulfonyl chloride CAS No. 1875-72-5

6-Methylnaphthalene-2-sulfonyl chloride

Cat. No. B1339929
CAS RN: 1875-72-5
M. Wt: 240.71 g/mol
InChI Key: OXHYCRDRXFZPMW-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-2-sulfonyl chloride is a chemical compound that can be derived from 2-methylnaphthalene through various chemical reactions. The compound is of interest due to its potential applications in organic synthesis and as an intermediate in the production of other chemicals. Although the provided papers do not directly discuss 6-methylnaphthalene-2-sulfonyl chloride, they provide insights into the chemistry of related compounds, which can be useful for understanding the properties and reactivity of 6-methylnaphthalene-2-sulfonyl chloride.

Synthesis Analysis

The synthesis of related compounds, such as 2-methyl-1,4-naphthoquinone, involves the oxidation of 2-methylnaphthalene using hydrogen peroxide in the presence of a Pd(II)-polystyrene sulfonic acid resin catalyst . This process demonstrates the reactivity of the methyl group in 2-methylnaphthalene, which could be relevant for the synthesis of 6-methylnaphthalene-2-sulfonyl chloride through sulfonylation reactions. Additionally, the sulphonation of 2-methylnaphthalene with sulfuric acid leads to the formation of various monosulphonic acids, indicating that the position of sulfonylation can be influenced by reaction conditions such as temperature .

Molecular Structure Analysis

While the molecular structure of 6-methylnaphthalene-2-sulfonyl chloride is not directly analyzed in the provided papers, the structure of related sulfonyl compounds, such as those formed by the reaction of 1-dimethylaminonaphthalene-5-sulfonyl chloride with lysine residues, suggests that sulfonyl chlorides can form stable sulfonamide linkages . This information can be extrapolated to predict that 6-methylnaphthalene-2-sulfonyl chloride would also be capable of forming similar linkages, which could be useful in further chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives is highlighted in the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents . This demonstrates the potential for halogenation and methoxylation of naphthalene derivatives, which could be relevant for the chemical reactions involving 6-methylnaphthalene-2-sulfonyl chloride. Furthermore, the acylation of 2-methylnaphthalene to produce 2-methyl 6-acylnaphthalene showcases the reactivity of the methyl group and the potential for acyl group introduction at specific positions on the naphthalene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylnaphthalene-2-sulfonyl chloride can be inferred from the properties of similar compounds. For instance, the oxidation of 2-methylnaphthalene to produce 2-methyl-1,4-naphthoquinone involves a reaction at moderate temperatures (50 °C) and demonstrates the stability of the product at these conditions . The sulphonation study of 2-methylnaphthalene indicates that the distribution of sulphonation products can be controlled by temperature, which could be important for optimizing the synthesis of 6-methylnaphthalene-2-sulfonyl chloride . Additionally, the reactivity of sulfonyl chloride groups with amino acids suggests that 6-methylnaphthalene-2-sulfonyl chloride would have similar reactivity, which could affect its handling and storage conditions .

Scientific Research Applications

Fluorometric Reagent Development

6-Methylnaphthalene-2-sulfonyl chloride has been utilized in the synthesis of N-methyl-2-anilino-6-naphthalenesulfonyl hydrazine (2,6-mansyl hydrazine), a sensitive fluorometric reagent for detecting carbonyl compounds. This compound, synthesized from sulfonyl chloride and hydrazinlum hydroxide, shows promise in the mansylation of amines, amino acids, and phenolic steroids, offering a quantitative approach in analytical biochemistry (Zeitler, 1978).

Enhanced Oil Recovery

Decyl methylnaphthalene sulfonate surfactants, derived from methylnaphthalene sulfonate chemistry, have been synthesized and evaluated for their potential in Enhanced Oil Recovery (EOR). The dynamic interfacial tension (DIT) studies between these surfactant systems and crude oil indicate significant efficiency in reducing the oil-water interfacial tension, highlighting their potential for cost-effective and efficient EOR applications (Zhao et al., 2004).

Organic Optoelectronics

The use of methylnaphthalene sulfonate derivatives, specifically in the context of poly(3,4-ethylenedioxythiophene) (PEDOT) systems, has been explored for enhancing the hole injection/extraction properties in organic optoelectronics. The incorporation of methylnaphthalene sulfonate formaldehyde condensate (MNSF) as a dispersant and dopant has shown to improve the work function, structural, and electrical homogeneity of PEDOT, leading to enhanced device performance (Li et al., 2017).

Surface Chemistry and Interfacial Behavior

Sodium methylnaphthalene sulfonate (SMNS), synthesized from methylnaphthalene sulfonate, exhibits significant surface activity and the ability to reduce interfacial tension between oil and water. These properties suggest its utility not only as a hydrotrope but also in applications such as EOR, where surface and interfacial behaviors are crucial (Gong et al., 2004).

Catalysis and Synthesis

The catalytic performance of acid-modified molecular sieves in the acylation of 2-methylnaphthalene highlights the potential of 6-methylnaphthalene-2-sulfonyl chloride derivatives in synthesizing important organic intermediates. These intermediates, such as 2,6-methylacylnaphthalene, are crucial in the production of polyethylene 2,6-naphthalene dicarboxylate (PEN), a valuable polyester (Sun et al., 2022).

Mechanism of Action

The mechanism of action of 6-Methylnaphthalene-2-sulfonyl chloride is not clear as it is not a bioactive molecule. Sulfonyl chlorides, in general, are electrophiles and can react with nucleophiles in substitution reactions .

Safety and Hazards

The safety data sheet for 6-Methylnaphthalene-2-sulfonyl chloride indicates that it may be dangerous. It is recommended to handle this compound with appropriate protective equipment and only under the supervision of a technically qualified individual .

properties

IUPAC Name

6-methylnaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHYCRDRXFZPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558275
Record name 6-Methylnaphthalene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylnaphthalene-2-sulfonyl chloride

CAS RN

1875-72-5
Record name 6-Methyl-2-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1875-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylnaphthalene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylnaphthalene-2-sulfonyl chloride
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